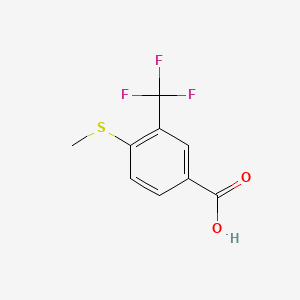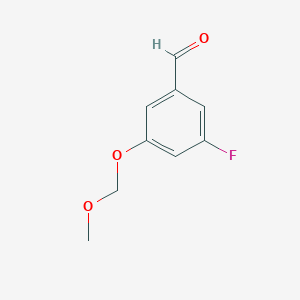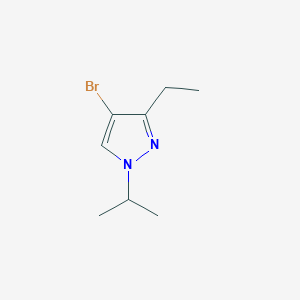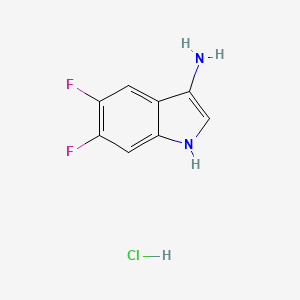![molecular formula C22H31BO4 B14031486 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14031486.png)
9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate is a complex organic molecule that features a boron-containing dioxaborolane ring and a benzoannulene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate typically involves the following steps:
- Formation of the Dioxaborolane Ring : This step involves the reaction of pinacol with boronic acid derivatives under specific conditions to form the dioxaborolane ring .
- Attachment to Benzoannulene Core : The dioxaborolane ring is then attached to the benzoannulene core through a series of coupling reactions, often facilitated by palladium or copper catalysts .
- Pivalate Ester Formation : The final step involves the esterification of the hydroxyl group on the benzoannulene core with pivalic acid, typically using acid chlorides or anhydrides in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the benzoannulene core, leading to the formation of quinones or other oxidized derivatives .
- Reduction : Reduction reactions can target the dioxaborolane ring, potentially converting it to boronic acids or alcohols .
- Substitution : The compound can participate in substitution reactions, especially at the boron center, where nucleophiles can replace the dioxaborolane ring .
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used .
- Substitution : Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce boronic acids .
Aplicaciones Científicas De Investigación
Chemistry:
- Catalysis : The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling .
- Organic Synthesis : It serves as a building block for the synthesis of more complex organic molecules .
Mecanismo De Acción
The mechanism by which 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate exerts its effects involves interactions at the molecular level:
Comparación Con Compuestos Similares
Similar Compounds:
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane : Shares the dioxaborolane ring but lacks the benzoannulene core .
- Phenylboronic Acid Pinacol Ester : Similar boron-containing structure but with a phenyl group instead of the benzoannulene core .
Uniqueness: The uniqueness of 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate lies in its combination of the dioxaborolane ring and the benzoannulene core, which imparts distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C22H31BO4 |
|---|---|
Peso molecular |
370.3 g/mol |
Nombre IUPAC |
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8,9-dihydro-7H-benzo[7]annulen-2-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H31BO4/c1-20(2,3)19(24)25-16-12-13-17-15(14-16)10-8-9-11-18(17)23-26-21(4,5)22(6,7)27-23/h11-14H,8-10H2,1-7H3 |
Clave InChI |
LSJLRSIFDIZDFT-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCC3=C2C=CC(=C3)OC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14031414.png)










